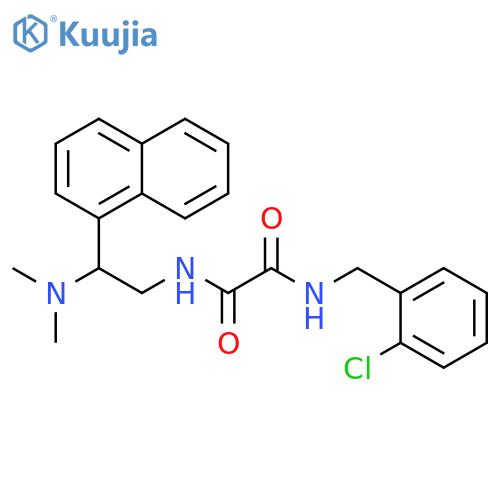Cas no 941996-26-5 (N'-(2-chlorophenyl)methyl-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)

941996-26-5 structure
商品名:N'-(2-chlorophenyl)methyl-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide
N'-(2-chlorophenyl)methyl-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide 化学的及び物理的性質
名前と識別子
-
- N-[(2-chlorophenyl)methyl]-N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide
- F2880-3104
- N'-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide
- VU0504729-1
- N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide
- AKOS024474930
- 941996-26-5
- N1-[(2-Chlorophenyl)methyl]-N2-[2-(dimethylamino)-2-(1-naphthalenyl)ethyl]ethanediamide
- N'-(2-chlorophenyl)methyl-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide
-
- インチ: 1S/C23H24ClN3O2/c1-27(2)21(19-12-7-10-16-8-3-5-11-18(16)19)15-26-23(29)22(28)25-14-17-9-4-6-13-20(17)24/h3-13,21H,14-15H2,1-2H3,(H,25,28)(H,26,29)
- InChIKey: YRKNOWPNBXUQSV-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=CC=C1Cl)(=O)C(NCC(N(C)C)C1=C2C(C=CC=C2)=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 409.1557047g/mol
- どういたいしつりょう: 409.1557047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 556
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 61.4Ų
じっけんとくせい
- 密度みつど: 1.236±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 11.94±0.46(Predicted)
N'-(2-chlorophenyl)methyl-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2880-3104-75mg |
N'-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide |
941996-26-5 | 90%+ | 75mg |
$208.0 | 2023-04-30 | |
| Life Chemicals | F2880-3104-5mg |
N'-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide |
941996-26-5 | 90%+ | 5mg |
$69.0 | 2023-04-30 | |
| Life Chemicals | F2880-3104-40mg |
N'-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide |
941996-26-5 | 90%+ | 40mg |
$140.0 | 2023-04-30 | |
| Life Chemicals | F2880-3104-50mg |
N'-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide |
941996-26-5 | 90%+ | 50mg |
$160.0 | 2023-04-30 | |
| Life Chemicals | F2880-3104-1mg |
N'-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide |
941996-26-5 | 90%+ | 1mg |
$54.0 | 2023-04-30 | |
| Life Chemicals | F2880-3104-10mg |
N'-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide |
941996-26-5 | 90%+ | 10mg |
$79.0 | 2023-04-30 | |
| Life Chemicals | F2880-3104-25mg |
N'-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide |
941996-26-5 | 90%+ | 25mg |
$109.0 | 2023-04-30 | |
| A2B Chem LLC | BA79375-25mg |
N'-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide |
941996-26-5 | 25mg |
$360.00 | 2024-05-20 | ||
| Life Chemicals | F2880-3104-15mg |
N'-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide |
941996-26-5 | 90%+ | 15mg |
$89.0 | 2023-04-30 | |
| Life Chemicals | F2880-3104-100mg |
N'-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide |
941996-26-5 | 90%+ | 100mg |
$248.0 | 2023-04-30 |
N'-(2-chlorophenyl)methyl-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide 関連文献
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
941996-26-5 (N'-(2-chlorophenyl)methyl-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide) 関連製品
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
